

# 3,5-Difluoro-2-methoxyphenylboronic acid crystal structure

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## Compound of Interest

Compound Name:	3,5-Difluoro-2-methoxyphenylboronic acid
Cat. No.:	B1586526

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An In-Depth Technical Guide to the Crystal Structure Determination of **3,5-Difluoro-2-methoxyphenylboronic Acid**

## Abstract

**3,5-Difluoro-2-methoxyphenylboronic acid** is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions to construct complex molecular architectures. A definitive understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and solid-state properties. As of the latest literature review, a solved single-crystal structure for this compound has not been deposited in public crystallographic databases. This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals, detailing the necessary experimental and computational workflows to elucidate the crystal structure of **3,5-Difluoro-2-methoxyphenylboronic acid**. Authored from the perspective of a senior application scientist, this document provides not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible approach to structural determination.

## Introduction: The Significance of Structural Elucidation

In the realm of drug discovery, the precise arrangement of atoms in a molecule—its crystal structure—governs its physicochemical properties, including solubility, stability, and bioavailability. For a versatile reagent like **3,5-Difluoro-2-methoxyphenylboronic acid**, understanding its solid-state conformation and intermolecular interactions, particularly the hydrogen bonding networks formed by the boronic acid moieties, is critical for optimizing reaction conditions and designing novel pharmaceutical compounds. This guide outlines a systematic approach to bridge the current knowledge gap by providing a validated workflow for its crystal structure determination.

## Experimental Workflow: From Powder to Precision Structure

The journey to elucidating a crystal structure is a multi-step process that begins with obtaining high-quality single crystals and culminates in the refinement of a three-dimensional atomic model. The following sections detail the critical experimental procedures.

## Prerequisite: Synthesis and Spectroscopic Confirmation

Before any crystallographic analysis, the chemical identity and purity of the compound must be unequivocally confirmed. A common synthetic route involves the lithiation of 1,3-difluoro-2-methoxybenzene followed by quenching with a trialkyl borate. The resulting product must be purified, typically by recrystallization or column chromatography, and then thoroughly characterized.

Table 1: Expected Spectroscopic Data for **3,5-Difluoro-2-methoxyphenylboronic Acid**

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the aromatic proton and the methoxy group protons. The boronic acid protons may be broad or not observed depending on the solvent and water content.
<sup>19</sup> F NMR	A single resonance, as the two fluorine atoms are chemically equivalent.
<sup>13</sup> C NMR	Resonances for the six aromatic carbons (with C-F and C-O couplings) and the methoxy carbon.
<sup>11</sup> B NMR	A single, broad resonance characteristic of a trigonal planar boronic acid.
FTIR	Characteristic stretches for O-H (broad, ~3300 cm <sup>-1</sup> ), C-H (aromatic and aliphatic), C-O, C-F, and B-O bonds.
HRMS	The molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

## The Cornerstone: Single Crystal Growth

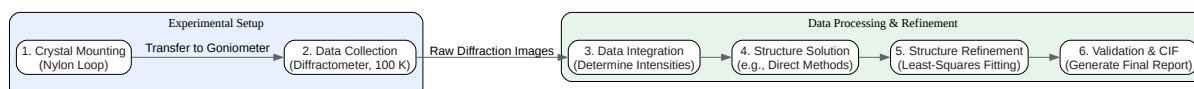
The success of single-crystal X-ray diffraction (SC-XRD) is entirely dependent on the quality of the crystal. Boronic acids are known to form strong hydrogen bonds, which can be leveraged to promote crystallization.

- **Solvent Selection:** Screen a range of solvents with varying polarities (e.g., acetone, acetonitrile, ethanol, ethyl acetate, and mixtures with water or heptane) to find a system where the compound has moderate solubility. The goal is to find a solvent from which the compound crystallizes slowly upon concentration.
- **Solution Preparation:** Prepare a nearly saturated solution of the purified compound in the chosen solvent system at room temperature. Use a small, clean vial.

- **Filtration:** Filter the solution through a syringe filter (0.22  $\mu\text{m}$ ) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.
- **Crystal Growth:** Cover the vessel with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
- **Harvesting:** Once well-formed, block-like crystals of sufficient size (ideally  $> 0.1$  mm in all dimensions) are observed, carefully harvest them using a nylon loop.

## Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.



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Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) Analysis.

- **Crystal Mounting:** Select a high-quality, defect-free crystal and mount it on a goniometer head using a cryoprotectant oil.
- **Data Collection:** Place the mounted crystal in a cold stream of nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and leads to higher-quality data. Perform an initial unit cell determination and then proceed with a full data collection, measuring the intensities of thousands of reflections.
- **Data Reduction and Integration:** Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.

- **Structure Solution:** Use software packages (e.g., SHELXT, Olex2) to solve the phase problem and obtain an initial electron density map. This initial map should reveal the positions of most non-hydrogen atoms.
- **Structure Refinement:** Refine the atomic positions and thermal parameters against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by parameters such as the R1 factor and the Goodness of Fit (GooF).

## Complementary Analyses for a Complete Picture

While SC-XRD provides the definitive structure of a single crystal, other techniques are essential for characterizing the bulk material and corroborating the findings.

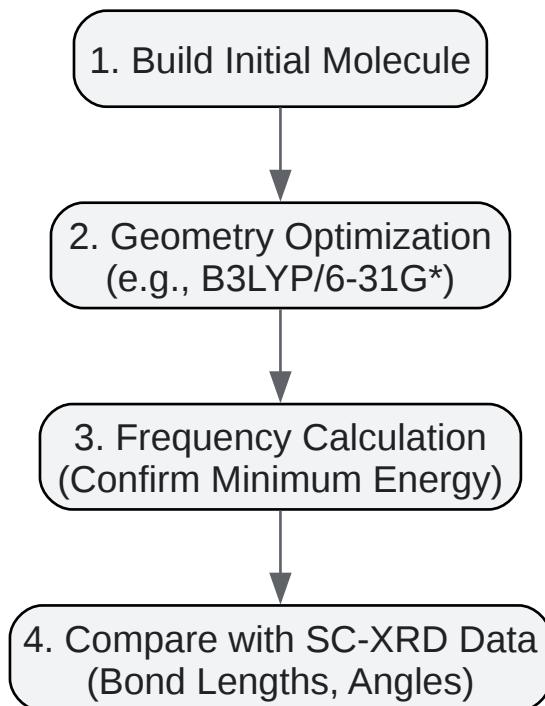
### Bulk Phase Analysis: Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique used to analyze the bulk crystalline sample, confirming that the material is a single phase and that the structure determined by SC-XRD is representative of the entire batch.

- **Sample Preparation:** Gently grind a small amount of the crystalline material into a fine powder to ensure random orientation of the crystallites.
- **Data Collection:** Load the powder onto a sample holder and collect a diffraction pattern over a wide  $2\theta$  range.
- **Data Analysis:** Compare the experimental PXRD pattern to a pattern simulated from the SC-XRD results. A close match confirms the phase purity of the bulk sample.

### Computational Modeling: Predicting and Understanding Structure

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the gas-phase geometry of the molecule. This provides a valuable comparison point for the experimentally determined structure.



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Caption: Workflow for DFT-based Molecular Geometry Optimization.

By comparing the bond lengths, bond angles, and torsion angles from the DFT-optimized structure with the SC-XRD results, one can assess the influence of crystal packing forces on the molecular conformation. For instance, the orientation of the boronic acid group relative to the phenyl ring may differ due to intermolecular hydrogen bonding in the solid state.

## Interpreting the Final Structure: Key Features to Analyze

Once the crystal structure is solved and validated, a thorough analysis is required. Key features to investigate include:

- **Intramolecular Geometry:** Examine bond lengths and angles, paying close attention to any distortions caused by the sterically demanding ortho-methoxy group and the electron-withdrawing fluorine atoms.
- **Molecular Conformation:** Determine the torsion angle between the phenyl ring and the boronic acid group.

- Intermolecular Interactions: The most crucial aspect will be the hydrogen bonding network. Boronic acids typically form dimers or extended chains through O-H...O hydrogen bonds. Analyze these interactions in detail, as they dictate the crystal packing and the material's properties.
- Crystal Packing: Visualize the packing of molecules in the unit cell to identify any  $\pi$ -stacking or other non-covalent interactions that contribute to the stability of the crystal lattice.

## Conclusion

The determination of the crystal structure of **3,5-Difluoro-2-methoxyphenylboronic acid** is a critical step towards fully understanding its chemical behavior. By following the integrated experimental and computational workflow detailed in this guide—from meticulous crystal growth and high-resolution SC-XRD analysis to confirmatory PXRD and DFT studies—researchers can obtain a precise and reliable atomic-level model. This structural information is invaluable, providing a solid foundation for rational drug design, reaction optimization, and the development of new materials.

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